Anlotinib Anlotinib Anlotinib has been investigated for the treatment of Non-small Cell Lung Cancer and Metastatic Colorectal Cancer.
Anlotinib is a receptor tyrosine kinase (RTK) inhibitor with potential antineoplastic and anti-angiogenic activities. Upon administration, anlotininib targets multiple RTKs, including vascular endothelial growth factor receptor type 2 (VEGFR2) and type 3 (VEGFR3). This agent may both inhibit angiogenesis and halt tumor cell growth.
Brand Name: Vulcanchem
CAS No.: 1058156-90-3
VCID: VC0001631
InChI: InChI=1S/C23H22FN3O3/c1-13-9-15-16(27-13)3-4-19(22(15)24)30-18-5-8-26-17-11-21(20(28-2)10-14(17)18)29-12-23(25)6-7-23/h3-5,8-11,27H,6-7,12,25H2,1-2H3
SMILES: CC1=CC2=C(N1)C=CC(=C2F)OC3=C4C=C(C(=CC4=NC=C3)OCC5(CC5)N)OC
Molecular Formula: C23H22FN3O3
Molecular Weight: 407.4 g/mol

Anlotinib

CAS No.: 1058156-90-3

Cat. No.: VC0001631

Molecular Formula: C23H22FN3O3

Molecular Weight: 407.4 g/mol

* For research use only. Not for human or veterinary use.

Anlotinib - 1058156-90-3

CAS No. 1058156-90-3
Molecular Formula C23H22FN3O3
Molecular Weight 407.4 g/mol
IUPAC Name 1-[[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinolin-7-yl]oxymethyl]cyclopropan-1-amine
Standard InChI InChI=1S/C23H22FN3O3/c1-13-9-15-16(27-13)3-4-19(22(15)24)30-18-5-8-26-17-11-21(20(28-2)10-14(17)18)29-12-23(25)6-7-23/h3-5,8-11,27H,6-7,12,25H2,1-2H3
Standard InChI Key KSMZEXLVHXZPEF-UHFFFAOYSA-N
SMILES CC1=CC2=C(N1)C=CC(=C2F)OC3=C4C=C(C(=CC4=NC=C3)OCC5(CC5)N)OC
Canonical SMILES CC1=CC2=C(N1)C=CC(=C2F)OC3=C4C=C(C(=CC4=NC=C3)OCC5(CC5)N)OC

Pharmacological Profile of Anlotinib

Chemical Structure and Physicochemical Properties

Anlotinib (chemical formula: C23H22FN3O3\text{C}_{23}\text{H}_{22}\text{FN}_{3}\text{O}_{3}) is a small molecule with a molecular weight of 407.45 g/mol . Its structure enables high selectivity for angiogenic receptors and c-Kit, facilitating potent inhibition of tumor vascularization . The compound’s membrane permeability allows widespread distribution in tissues, including the lungs, kidneys, liver, and brain .

Table 1: Key Chemical and Pharmacokinetic Properties of Anlotinib

PropertyDetailSource
Molecular FormulaC23H22FN3O3\text{C}_{23}\text{H}_{22}\text{FN}_{3}\text{O}_{3}
Half-Life (t1/2t_{1/2})96 ± 17 hours
Peak Plasma Time (TmaxT_{\text{max}})4–11 minutes post-administration
Protein Binding>95%

Mechanism of Action

Anlotinib exerts dual antitumor effects by suppressing angiogenesis and directly inhibiting tumor cell proliferation. By targeting VEGFR2/3, PDGFRβ, and FGFR2, it disrupts the VEGF/PDGFRβ/FGFR2 signaling axis, thereby blocking endothelial cell migration and capillary formation . Additionally, its inhibition of c-Kit interferes with tumor stem cell survival and proliferation . Preclinical studies using molecular dynamics simulations confirm its ability to inhibit phosphorylation of downstream effectors like ERK and Akt, further halting tumor progression .

Clinical Efficacy Across Cancer Types

Non-Small Cell Lung Cancer (NSCLC)

The ALTER 0303 phase 3 trial (NCT02388919) established anlotinib as a third-line therapy for advanced NSCLC . In this double-blind study involving 439 patients, anlotinib significantly improved median OS (9.6 vs. 6.3 months; HR = 0.68, p=0.002p = 0.002) and PFS (5.4 vs. 1.4 months; HR = 0.25, p<0.001p < 0.001) compared to placebo . The objective response rate (ORR) and disease control rate (DCR) were 9.2% and 80.8%, respectively, underscoring its clinical benefit .

Table 2: Key Outcomes from the ALTER 0303 Trial

Outcome MeasureAnlotinib GroupPlacebo GroupHazard Ratio (95% CI)
Median OS (months)9.66.30.68 (0.54–0.87)
Median PFS (months)5.41.40.25 (0.19–0.31)
ORR (%)9.20.7
DCR (%)80.837.1

Gynecological Cancers

A 2023 multi-center retrospective analysis evaluated anlotinib in 127 patients with advanced cervical, endometrial, and ovarian cancers . The median PFS was 5.2 months, with a DCR of 72.4%. Subgroup analysis revealed improved outcomes in patients receiving cumulative doses >700 mg (median PFS: 6.1 vs. 4.3 months; p=0.021p = 0.021) .

Soft Tissue Sarcoma and Other Malignancies

In a phase IIB trial, anlotinib demonstrated a median PFS of 6.3 months in soft tissue sarcoma, surpassing placebo (1.5 months; HR = 0.33) . Preliminary data also suggest efficacy in medullary thyroid carcinoma (ORR: 45.8%) and metastatic renal cell carcinoma (median PFS: 14.0 months) .

Pharmacokinetics and Dosage Regimens

Absorption and Distribution

Anlotinib achieves peak plasma concentrations within 4–11 minutes post-administration, with a bioavailability of 60–80% . Its distribution volume is extensive, with notable penetration into the brain parenchyma, exceeding plasma concentrations in murine models .

Metabolism and Excretion

The compound undergoes hepatic metabolism via CYP3A4, with fecal excretion as the primary route (70–85%) . Dose adjustments are recommended in patients with hepatic impairment, though specific guidelines remain under investigation .

Table 3: Recommended Dosing Strategies

Cancer TypeInitial DoseCycle Duration
NSCLC12 mg/dayDays 1–14, q3w
Gynecological Cancers10–12 mg/dayDays 1–14, q3w
Soft Tissue Sarcoma12 mg/dayDays 1–14, q3w
Adverse EventIncidence (%)Management Strategy
Hypertension53.8Antihypertensives (e.g., ACE inhibitors)
Hyponatremia11.2Electrolyte supplementation
Hand-Foot Syndrome8.9Topical urea-based creams

Proactive Monitoring and Dose Modifications

Routine blood pressure monitoring and renal function tests are essential. Dose reductions to 10 mg or 8 mg are recommended for persistent grade 3 toxicities .

Future Directions and Ongoing Research

Current trials are exploring anlotinib in combination with immunotherapy (e.g., PD-1 inhibitors) and radiotherapy to enhance antitumor efficacy . A phase IV study (NCT04062019) is evaluating its role in hepatocellular carcinoma, with preliminary data suggesting a median PFS of 4.8 months .

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